molecular formula C21H22ClN3O5S B12297721 N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide;hydrochloride CAS No. 206551-25-9

N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide;hydrochloride

Cat. No.: B12297721
CAS No.: 206551-25-9
M. Wt: 463.9 g/mol
InChI Key: OMMJYYOBCKKQJO-UHFFFAOYSA-N
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Description

N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide;hydrochloride (hereafter referred to as the target compound) is a benzamide derivative with a molecular formula of C₂₁H₂₁N₃O₅S·HCl (free base: C₂₁H₂₁N₃O₅S, average mass 427.475 g/mol) . Key structural features include:

  • A benzamide backbone substituted with a 3-methyl group.
  • A sulfonylamino bridge linking a 4-methoxyphenyl group and a pyridin-3-ylmethyl moiety.
  • An N-hydroxyl group on the benzamide, forming a hydroxamic acid moiety.
  • A hydrochloride salt formulation, likely enhancing solubility and stability.

The hydroxamic acid group is notable for its role in metalloenzyme inhibition (e.g., histone deacetylases, HDACs), while the sulfonyl and pyridinyl groups may influence target binding and pharmacokinetics .

Properties

CAS No.

206551-25-9

Molecular Formula

C21H22ClN3O5S

Molecular Weight

463.9 g/mol

IUPAC Name

N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide;hydrochloride

InChI

InChI=1S/C21H21N3O5S.ClH/c1-15-5-3-7-19(21(25)23-26)20(15)24(14-16-6-4-12-22-13-16)30(27,28)18-10-8-17(29-2)9-11-18;/h3-13,26H,14H2,1-2H3,(H,23,25);1H

InChI Key

OMMJYYOBCKKQJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NO)N(CC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide;hydrochloride typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with 3-aminomethylpyridine to form an intermediate sulfonamide. This intermediate is then coupled with N-hydroxy-3-methylbenzamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide;hydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting matrix metalloproteinases. It binds to the active site of these enzymes, preventing them from degrading extracellular matrix components. This inhibition is crucial in regulating processes such as tissue remodeling and tumor metastasis. The molecular targets include MMP-1, MMP-3, MMP-7, and MMP-9, among others .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between the target compound and analogs from the evidence:

Compound Name (Molecular Formula) Molecular Weight Key Functional Groups Structural Distinctions vs. Target Compound Hypothesized Biological Role
Target Compound (C₂₁H₂₁N₃O₅S·HCl) 427.475 (free) Benzamide, N-hydroxy, sulfonylamino (4-methoxyphenyl, pyridin-3-ylmethyl) Reference compound HDAC inhibition, zinc-dependent enzyme targeting
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide 471.5707 Benzamide, sulfonylamino (4-methylphenyl, benzyl), pyridin-3-ylmethyl - Benzyl vs. hydroxamic acid
- 4-methyl vs. 4-methoxy
Sulfotransferase/protease inhibition
(E)-3-(4-methoxyphenyl)-N-(3-methylpyridin-2-yl)prop-2-enamide Not provided Enamide (α,β-unsaturated amide), 4-methoxyphenyl, 3-methylpyridinyl Enamide backbone vs. benzamide
No sulfonyl group
Kinase inhibition, Michael acceptor
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 589.1 Pyrazolopyrimidine, chromen-4-one, sulfonamide (N-methylbenzenesulfonamide) Heterocyclic core vs. benzamide
Sulfonamide vs. sulfonylamino
Kinase or topoisomerase inhibition

Detailed Comparative Analysis

2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide
  • Structural Differences :
    • Replaces the hydroxamic acid (N-hydroxy) with a benzyl group, eliminating zinc-binding capability.
    • Substitutes the 4-methoxyphenyl sulfonyl group with a 4-methylphenyl group, reducing electron-donating capacity.
  • Functional Implications :
    • Loss of hydroxamic acid likely diminishes HDAC inhibitory activity but may redirect selectivity toward sulfotransferases or proteases.
    • The 4-methyl group may reduce solubility compared to the 4-methoxy analog.
(E)-3-(4-methoxyphenyl)-N-(3-methylpyridin-2-yl)prop-2-enamide
  • Structural Differences :
    • Features an α,β-unsaturated enamide backbone instead of a benzamide.
    • Lacks sulfonyl and hydroxamic acid groups.
  • Functional Implications :
    • The enamide may act as a Michael acceptor, covalently binding to cysteine residues in kinases or other enzymes.
    • Absence of sulfonyl and hydroxamic groups suggests divergent mechanisms compared to the target compound.
Pyrazolopyrimidine-Chromenone Sulfonamide
  • Structural Differences: Contains a pyrazolopyrimidine core fused to a chromenone system, contrasting with the benzamide scaffold. Uses a sulfonamide (N-methylbenzenesulfonamide) rather than a sulfonylamino linkage.
  • Functional Implications :
    • The heterocyclic core is typical of kinase inhibitors (e.g., targeting EGFR or VEGFR).
    • Sulfonamide groups often enhance metabolic stability but may reduce membrane permeability.

Research Findings and Implications

Physicochemical Properties

  • Solubility : The target compound’s 4-methoxyphenyl group and hydrochloride salt likely improve aqueous solubility over the 4-methylphenyl analog .

Biological Activity

N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide; hydrochloride is a complex organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C21H22ClN3O5SC_{21}H_{22}ClN_{3}O_{5}S with a molecular weight of approximately 463.9 g/mol. Its structure incorporates a hydroxamic acid functionality, a sulfonamide group, and a pyridine moiety, which are critical for its biological interactions. The IUPAC name is N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide; hydrochloride.

1. Enzyme Inhibition:
N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide; hydrochloride has been shown to inhibit matrix metalloproteinases (MMPs), which are crucial in various physiological processes including tissue remodeling and inflammation. This inhibition is significant in cancer metastasis, where MMPs facilitate tumor invasion and spread.

2. Anti-Cancer Activity:
Research indicates that this compound exhibits anti-cancer properties by interfering with tumor cell proliferation and survival mechanisms. Its ability to inhibit specific signaling pathways related to cancer progression makes it a candidate for further development as an anti-cancer agent.

3. Anti-inflammatory Properties:
The compound may also possess anti-inflammatory effects, potentially useful in treating inflammatory diseases. By modulating inflammatory pathways, it could help alleviate conditions characterized by excessive inflammation.

Research Findings and Case Studies

Several studies have highlighted the biological activity of N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide; hydrochloride:

Study Findings Reference
Study on MMP InhibitionDemonstrated significant inhibition of MMP activity in vitro, suggesting potential use in cancer therapy.
Anti-cancer Mechanism StudyFound that the compound interferes with cell cycle progression in cancer cells, leading to reduced proliferation.
Inflammatory Response ModulationShowed promise in reducing markers of inflammation in animal models, indicating therapeutic potential for inflammatory diseases.

Synthesis and Industrial Production

The synthesis of N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide; hydrochloride typically involves multiple steps:

  • Formation of Intermediate: The reaction of 4-methoxybenzenesulfonyl chloride with pyridine derivatives forms an intermediate sulfonamide.
  • Coupling Reaction: This intermediate is then coupled with N-hydroxy-3-methylbenzamide under controlled conditions to yield the final product.
  • Purification: Techniques such as recrystallization or chromatography are employed to ensure high purity of the final compound.

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